![molecular formula C15H10BrFN2O B2877330 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide CAS No. 1385394-13-7](/img/structure/B2877330.png)
2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds containing a benzene ring and an amide group. They are used as building blocks in organic synthesis . The compound you mentioned seems to be a benzamide derivative with additional bromo, cyano, and fluoro functional groups.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure of “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” would need to be determined experimentally .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including substitution and condensation reactions . The specific reactions that “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties for “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” would need to be determined in a laboratory .Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
A study by Limban, Marutescu, and Chifiriuc (2011) demonstrated the synthesis and characterization of acylthioureas, including derivatives related to 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide, and evaluated their antipathogenic activity. These compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, especially in the context of biofilm formation, indicating potential for development as novel antimicrobial agents with antibiofilm properties Limban, Marutescu, & Chifiriuc, 2011.
Crystallography and EGFR Inhibition
Research by Ghosh, Zheng, and Uckun (1999) explored the molecular structures and crystal packing of analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which is known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR). This work contributes to understanding how structural variations, such as those in 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide, can affect biological activity and drug efficacy Ghosh, Zheng, & Uckun, 1999.
Fluoride Ion Sensing
Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, highlighting the potential of structurally related compounds like 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide in the field of chemical sensing. One derivative exhibited a drastic color transition in response to fluoride ions, demonstrating the usefulness of these compounds in developing colorimetric sensors for environmental and health-related applications Younes et al., 2020.
Liquid Crystal Research
Gray and Kelly (1981) researched the introduction of various substituents, such as fluoro, chloro, bromo, and cyano, into phenolic moieties of certain compounds, which relates to the structural domain of 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide. Their work on creating new series of esters with large nematic ranges has implications for the development of materials with specific electrooptical properties, relevant in the field of liquid crystal display technology Gray & Kelly, 1981.
Organic Synthesis and Photocyclization
Nishio, Koyama, Sasaki, and Sakamoto (2005) investigated the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are structurally related to 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide. Their research into the photocyclization of these compounds contributes to the broader understanding of organic synthesis mechanisms and the potential for creating novel organic molecules through photoinduced transformations Nishio, Koyama, Sasaki, & Sakamoto, 2005.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-7-3-1-5-10(12)15(20)19-14(9-18)11-6-2-4-8-13(11)17/h1-8,14H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKMYIGLZSFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[cyano(2-fluorophenyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

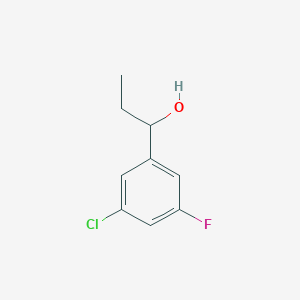
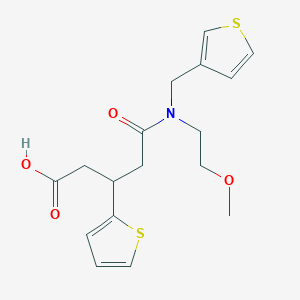
![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)
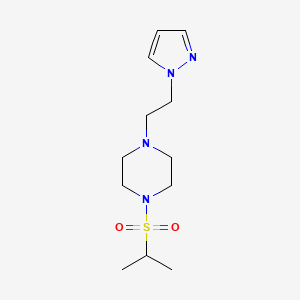

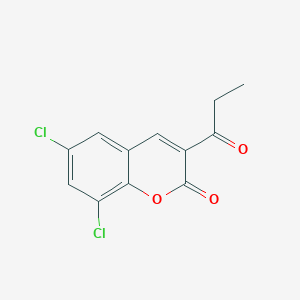
![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)


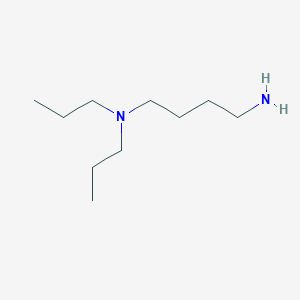
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)